molecular formula C13H11N5O4S B13941598 6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine

6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13941598
M. Wt: 333.32 g/mol
InChI Key: JAZFCVGVBRIZKG-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methylsulfonyl position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfonyl)-1-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the combination of its substituents, which confer specific reactivity and potential biological activity. The presence of both the methylsulfonyl and nitrobenzyl groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C13H11N5O4S

Molecular Weight

333.32 g/mol

IUPAC Name

6-methylsulfonyl-1-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11N5O4S/c1-23(21,22)13-14-6-10-7-15-17(12(10)16-13)8-9-3-2-4-11(5-9)18(19)20/h2-7H,8H2,1H3

InChI Key

JAZFCVGVBRIZKG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=NN(C2=N1)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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